methyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Description
Methyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 4-methylphenyl substituent at position 1 and a methyl ester group at position 4 of the pyrazole ring. Pyrazole derivatives are frequently utilized as intermediates in pharmaceutical research, particularly in the development of kinase inhibitors and antitumor agents .
Properties
IUPAC Name |
methyl 5-amino-1-(4-methylphenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-3-5-9(6-4-8)15-11(13)10(7-14-15)12(16)17-2/h3-7H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVVKQBYNMLXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate can be achieved through a multi-step process. One common method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction typically employs a catalyst such as alumina–silica-supported manganese dioxide in water, yielding the desired pyrazole derivative in high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or other reduced forms.
Substitution: The amino group and other substituents on the pyrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
Methyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated as a potential drug candidate for various therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of methyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 1
The pyrazole ring's position 1 substituent significantly influences physicochemical and biological properties. Key comparisons include:
Aryl Substituents
- No direct biological data are reported .
- Pyrimidin-2-yl (Methyl 5-amino-1-(2-pyrimidinyl)-1H-pyrazole-4-carboxylate): Introduces hydrogen-bonding capability via the pyrimidine nitrogen atoms. Molecular weight: 219.20 g/mol .
- This compound exhibits intermolecular hydrogen bonding (N–H⋯N/O) and forms dimeric structures in crystals .
- 1,3-Benzothiazol-2-yl (Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate): The benzothiazole group may confer π-stacking interactions, relevant for protein binding. Molecular weight: 302.35 g/mol .
Electron-Withdrawing Groups
- 4-Fluorophenyl (Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate): Fluorine increases metabolic stability. Melting point: 153–154°C .
Ester Group Variations at Position 4
The ester group impacts solubility and metabolic pathways:
- Ethyl Ester (Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate): Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, prolonging half-life .
Crystallographic and Structural Insights
- Hydrogen Bonding: Compounds like ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate form intramolecular N–H⋯N and N–H⋯O hydrogen bonds, stabilizing planar conformations. These interactions are critical for crystal packing and solubility .
- Software Tools : Structural studies of analogs frequently use SHELX programs (e.g., SHELXL for refinement), highlighting methodologies applicable to the target compound if crystallized .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Methyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate (commonly referred to as M5A) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
M5A has the molecular formula and a molecular weight of approximately 232.24 g/mol. Its structure features a pyrazole ring with an amino group and a carboxylate ester, which are critical for its biological activity.
Biological Activities
M5A exhibits a range of biological activities, including:
- Anti-inflammatory : M5A has shown potential in inhibiting inflammatory pathways, which is crucial for treating conditions like arthritis and other inflammatory diseases.
- Anticancer : Studies indicate that M5A derivatives can inhibit the proliferation of various cancer cell lines, including lung and gastric cancer cells.
- Antimicrobial : The compound has demonstrated activity against several bacterial strains, suggesting its potential as an antimicrobial agent.
The biological activity of M5A is largely attributed to its interaction with specific enzymes and receptors involved in various biochemical pathways. For instance:
- Enzyme Inhibition : M5A may act as an inhibitor for cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Cell Proliferation : In cancer research, M5A has been shown to interfere with signaling pathways that promote cell growth and survival, leading to apoptosis in malignant cells.
Case Studies
- Anti-inflammatory Activity :
- Anticancer Properties :
-
Antimicrobial Activity :
- Preliminary tests indicated that M5A exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibiotic.
Data Table: Summary of Biological Activities
| Activity Type | Specific Action | IC50/Effectiveness |
|---|---|---|
| Anti-inflammatory | COX-2 inhibition | 0.01 µM |
| Anticancer | Inhibition of NCI-H520 lung cancer cells | 19 nM |
| Antimicrobial | Activity against bacterial strains | Moderate efficacy noted |
Pharmacokinetics
Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of M5A is crucial for evaluating its therapeutic potential:
- Absorption : The compound demonstrates favorable absorption characteristics when administered orally.
- Distribution : M5A shows good tissue distribution, which is beneficial for targeting specific sites of inflammation or tumors.
- Metabolism : Initial studies suggest that metabolic pathways may alter the compound's efficacy; thus, further research is warranted.
- Excretion : The elimination half-life remains to be fully characterized but preliminary data indicate efficient renal clearance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
